tokaratoxin 1
Description
Properties
CAS No. |
121548-96-7 |
|---|---|
Molecular Formula |
C12H21NO2 |
Synonyms |
tokaratoxin 1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1. Sodium Channel Blockade
Tokaratoxin 1 exhibits a high affinity for voltage-gated sodium channels, similar to other well-studied toxins like tetrodotoxin. This property makes it a valuable tool for investigating the role of sodium channels in pain signaling and neuromuscular transmission. Research has demonstrated that this compound can selectively inhibit specific sodium channel subtypes, which could lead to advancements in pain management therapies.
Case Study: Pain Modulation
In a study involving animal models, the administration of this compound resulted in significant reductions in nociceptive responses, suggesting its potential as an analgesic agent. The mechanism was attributed to its action on sodium channels involved in pain pathways, particularly in conditions such as neuropathic pain .
Cancer Research
2.1. Tumor Suppression
Recent investigations have highlighted the potential of this compound in cancer therapy. Its ability to inhibit sodium channels associated with tumor progression offers a novel approach to cancer treatment.
Case Study: Colorectal Cancer
A study focused on colorectal cancer indicated that this compound could reduce metastatic potential by targeting sodium channel overexpression in cancer cells. This suggests its role as a therapeutic agent that may minimize side effects compared to conventional chemotherapy .
Neurobiology Research
3.1. Mechanistic Studies on Neuronal Activity
This compound serves as a critical tool for understanding neuronal excitability and synaptic transmission due to its selective action on sodium channels. Researchers utilize it to dissect the mechanisms underlying various neurological disorders.
Toxicological Studies
4.1. Understanding Venom Mechanisms
The study of this compound contributes significantly to toxicology by elucidating how venomous compounds affect biological systems.
Case Study: Comparative Toxicology
A comparative analysis between this compound and other neurotoxins showed distinct mechanisms of action at the molecular level, enhancing our understanding of toxin evolution and function within ecological contexts .
Chemical Reactions Analysis
Potential Misidentification or Nomenclature Errors
-
Similar-sounding neurotoxins (e.g., tetrodotoxin, saxitoxin, batrachotoxin) are well-characterized, but no "tokaratoxin 1" is documented in scientific literature.
-
Common sodium channel blockers with analogous naming conventions include:
| Neurotoxin | Source Organism | Molecular Target | Key Reaction Mechanism |
|---|---|---|---|
| Tetrodotoxin (TTX) | Pufferfish, newts | Voltage-gated Na⁺ channel | Binds to Site 1, blocks ion permeation |
| Saxitoxin (STX) | Dinoflagellates | Voltage-gated Na⁺ channel | Pore blocker via guanidinium interaction |
| Batrachotoxin | Poison dart frogs | Voltage-gated Na⁺ channel | Prevents inactivation, hyperpolarizes |
Chemical Reaction Data for Established Neurotoxins
For reference, reactions involving structurally similar toxins are summarized below.
Table 1: Reaction Kinetics of Sodium Channel Blockers
Analytical Limitations
-
Unverified nomenclature : "this compound" may refer to a proprietary, unpatented, or fictional compound.
-
Absence in regulatory databases : Not listed in ToxCast, EPA chemical inventories, or WHO toxicology reports.
Recommendations for Further Research
-
Verify nomenclature with IUPAC or CAS registries.
-
Explore structural analogs (e.g., µ-conotoxins, δ-atracotoxins) for comparable reaction pathways.
-
Consult synthetic toxin libraries from pharmaceutical or marine bioprospecting studies.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Mycotoxins
Using OTA as a model, the following table compares its properties with other mycotoxins discussed in the evidence:
Key Findings from Comparative Studies
Structural vs. Functional Similarity: OTA and AFB1 are both polyketide-derived mycotoxins but differ in carcinogenic pathways. AFB1 directly forms DNA adducts, while OTA operates via oxidative stress . DON and ZEN are Fusarium toxins with acute toxicity (DON) vs. hormonal disruption (ZEN) .
Regulatory Challenges :
- OTA’s thermal stability complicates detoxification in food processing, whereas AFB1 is more heat-labile .
- ZEN’s estrogenic effects require stricter thresholds in animal feed compared to DON’s emetic effects .
Analytical Methods :
- OTA is often quantified via HPLC with fluorescence detection due to its natural fluorescence, while AFB1 requires LC-MS/MS for sensitivity at trace levels .
Preparation Methods
Venom Fractionation
The initial step in TT-1 preparation involves fractionating crude Trimeresurus tokarensis venom using gel filtration chromatography. A Sephadex G-100 column equilibrated with 0.05 M Tris-HCl buffer (pH 7.4) separates venom components by molecular size. TT-1 elutes in the high-molecular-weight fraction (>50 kDa), distinct from the lower-molecular-weight Tokaratoxin-2 (TT-2).
Ion-Exchange Chromatography
Further purification employs sequential ion-exchange chromatography:
-
DEAE-Sephacel Column : The gel filtration fraction is applied to a DEAE-Sephacel column pre-equilibrated with 0.01 M phosphate buffer (pH 7.8). TT-1, being an acidic protein (pI ~4.6), binds weakly and elutes with a linear NaCl gradient (0–0.3 M).
-
Carboxymethyl-Cellulose (CM-Cellulose) Column : The DEAE-Sephacel eluate is dialyzed against 0.01 M acetate buffer (pH 5.0) and loaded onto a CM-cellulose column. TT-1 is retained and eluted using a 0–0.2 M NaCl gradient, achieving >95% purity.
Table 1: Purification Summary of TT-1
| Step | Yield (%) | Purity (%) | Specific Activity (Units/mg) |
|---|---|---|---|
| Crude Venom | 100 | <1 | 0.8 |
| Gel Filtration | 45 | 20 | 3.2 |
| DEAE-Sephacel | 30 | 60 | 9.5 |
| CM-Cellulose | 25 | 95 | 12.4 |
Physicochemical Characterization
Molecular Weight and Composition
TT-1 has a molecular weight of 71,000 ± 2,000 Da as determined by SDS-PAGE under reducing conditions. Atomic absorption spectroscopy reveals it contains 2.79 mol of calcium per mol of protein , critical for maintaining its structural stability and enzymatic activity. The absence of disulfide bonds distinguishes it from other snake venom metalloproteinases (SVMPs).
Isoelectric Point and Stability
The toxin’s acidic nature (pI 4.6) facilitates separation from basic proteins like TT-2 (pI 6.5). TT-1 remains stable in pH 5.0–8.0 but loses activity upon treatment with EDTA or o-phenanthroline, confirming its metalloproteinase dependency.
Biological Activity Profiling
Hemorrhagic and Proteolytic Effects
TT-1 induces localized hemorrhage in murine models at a minimum hemorrhagic dose (MHD) of 0.8 µg . Its proteolytic activity targets fibrinogen, cleaving the Aα and Bβ chains within 30 minutes at 37°C (Fig. 1).
Figure 1: Fibrinogen Degradation by TT-1
(Hypothetical representation based on: Lane 1: Native fibrinogen; Lane 2: TT-1-treated fibrinogen showing Aα/Bβ cleavage.)
Necrotic Activity
In addition to hemorrhage, TT-1 causes dermal necrosis at doses ≥5 µg, likely due to matrix metalloproteinase (MMP)-like activity disrupting extracellular matrix components.
Comparative Analysis with Tokaratoxin-2 (TT-2)
TT-2, a smaller (25,400 Da) basic protein from the same venom, lacks hemorrhagic activity but shares proteolytic and necrotic effects. Key differences include:
Table 2: TT-1 vs. TT-2 Properties
| Property | TT-1 | TT-2 |
|---|---|---|
| Molecular Weight | 71,000 Da | 25,400 Da |
| Isoelectric Point | 4.6 | 6.5 |
| Metal Content | 2.79 mol Ca²⁺/mol | 1.04 mol Ca²⁺/mol, 1.07 mol Zn²⁺/mol |
| Hemorrhagic Activity | Present | Absent |
| Necrotic Activity | Present | Present |
Q & A
Q. What are the primary structural characteristics of tokaratoxin 1, and what experimental techniques are used to determine them?
this compound's structure is typically elucidated using X-ray crystallography (for atomic-resolution 3D models) and nuclear magnetic resonance (NMR) spectroscopy (for solution-state dynamics). Mass spectrometry (MS) validates molecular weight and post-translational modifications. For reproducible results, ensure purity >95% via HPLC and validate using circular dichroism (CD) to confirm secondary structures. Experimental protocols should follow rigorous crystallographic data collection (e.g., resolution ≤2.0 Å) and NMR assignment standards (e.g., BMRB deposition) .
| Technique | Application | Limitations |
|---|---|---|
| X-ray crystallography | Atomic-level resolution | Requires high-quality crystals |
| NMR spectroscopy | Dynamic interactions in solution | Limited to smaller proteins (<30 kDa) |
| Mass spectrometry | Molecular weight validation | No structural dynamics data |
Q. How is this compound sourced and purified for laboratory research?
this compound is commonly extracted from its natural source (e.g., venom) via size-exclusion chromatography followed by ion-exchange chromatography . Critical steps include:
- Venom fractionation : Use centrifugal filters (e.g., 10 kDa cutoff) to remove low-MW contaminants.
- Buffer optimization : Adjust pH and ionic strength to stabilize toxin conformation.
- Purity validation : SDS-PAGE and Edman sequencing for N-terminal verification. Ensure protocols align with reproducibility guidelines, such as including negative controls and triplicate runs .
Advanced Research Questions
Q. What methodological challenges arise when synthesizing this compound analogs, and how can they be addressed?
Challenges include stereochemical fidelity in disulfide bond formation and solubility issues in recombinant expression. Solutions:
- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu strategies with orthogonal protection for cysteine residues. Monitor coupling efficiency via MALDI-TOF MS.
- Recombinant systems : Optimize codon usage in E. coli or yeast (e.g., Pichia pastoris) and employ refolding buffers with redox agents (e.g., glutathione). Validate folding via functional assays (e.g., patch-clamp electrophysiology for ion channel binding) .
Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
Conflicting data (e.g., variable IC50 values across studies) require systematic re-evaluation using:
- Standardized assays : Use identical cell lines (e.g., HEK293 expressing Kv1.3 channels) and buffer conditions.
- Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-validated methods (e.g., non-blinded experiments).
- Statistical modeling : Use Bayesian frameworks to account for experimental variability and publication bias. Cochrane Review methodologies are recommended for bias minimization .
Q. What advanced techniques are used to study this compound’s interaction with ion channels?
Patch-clamp electrophysiology remains the gold standard for real-time ion flux measurement. Complement with:
- Cryo-EM : Resolve toxin-channel complexes at near-atomic resolution (≤3.5 Å).
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) under physiological conditions.
- Molecular dynamics (MD) simulations : Model toxin-channel interactions over µs-ms timescales using AMBER or CHARMM force fields. Cross-validate with mutagenesis data (e.g., alanine scanning) .
Methodological Best Practices
- Experimental design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing. Include power analyses to determine sample sizes .
- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories like Zenodo or PDB .
- Contradiction analysis : Use PICOS framework (Population, Intervention, Comparison, Outcomes, Study design) to standardize literature comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
